N-Hydroxy-4-aminobiphenyl
N-Hydroxy-4-aminobiphenyl
N-hydroxy-4-aminobiphenyl is a N-substituted amine that is 4-aminobiphenyl substituted by a hydroxy group at the nitrogen atom. It has a role as a human xenobiotic metabolite and a carcinogenic agent. It is a N-substituted amine and an aminobiphenyl. It derives from a biphenyl-4-amine.
N-Hydroxy-4-aminobiphenyl, also known as 4-biphenylhydroxylamine, belongs to the class of organic compounds known as biphenyls and derivatives. These are organic compounds containing to benzene rings linked together by a C-C bond. N-Hydroxy-4-aminobiphenyl can be biosynthesized from biphenyl-4-amine.
N-Hydroxy-4-aminobiphenyl, also known as 4-biphenylhydroxylamine, belongs to the class of organic compounds known as biphenyls and derivatives. These are organic compounds containing to benzene rings linked together by a C-C bond. N-Hydroxy-4-aminobiphenyl can be biosynthesized from biphenyl-4-amine.
Brand Name:
Vulcanchem
CAS No.:
6810-26-0
VCID:
VC20764774
InChI:
InChI=1S/C12H11NO/c14-13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9,13-14H
SMILES:
C1=CC=C(C=C1)C2=CC=C(C=C2)NO
Molecular Formula:
C12H11NO
Molecular Weight:
185.22 g/mol
N-Hydroxy-4-aminobiphenyl
CAS No.: 6810-26-0
Cat. No.: VC20764774
Molecular Formula: C12H11NO
Molecular Weight: 185.22 g/mol
* For research use only. Not for human or veterinary use.

Description | N-hydroxy-4-aminobiphenyl is a N-substituted amine that is 4-aminobiphenyl substituted by a hydroxy group at the nitrogen atom. It has a role as a human xenobiotic metabolite and a carcinogenic agent. It is a N-substituted amine and an aminobiphenyl. It derives from a biphenyl-4-amine. N-Hydroxy-4-aminobiphenyl, also known as 4-biphenylhydroxylamine, belongs to the class of organic compounds known as biphenyls and derivatives. These are organic compounds containing to benzene rings linked together by a C-C bond. N-Hydroxy-4-aminobiphenyl can be biosynthesized from biphenyl-4-amine. |
---|---|
CAS No. | 6810-26-0 |
Molecular Formula | C12H11NO |
Molecular Weight | 185.22 g/mol |
IUPAC Name | N-(4-phenylphenyl)hydroxylamine |
Standard InChI | InChI=1S/C12H11NO/c14-13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9,13-14H |
Standard InChI Key | MYVLYOJYVMLSFA-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C2=CC=C(C=C2)NO |
Canonical SMILES | C1=CC=C(C=C1)C2=CC=C(C=C2)NO |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume